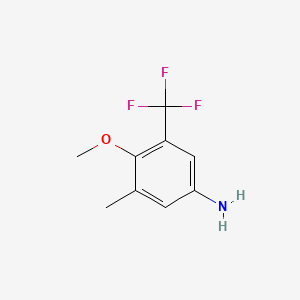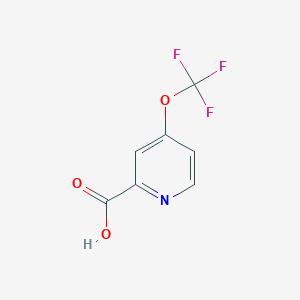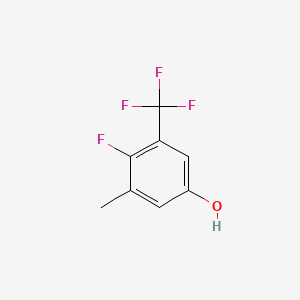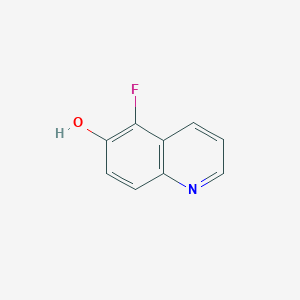
5-氟喹啉-6-醇
描述
5-Fluoroquinolin-6-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
科学研究应用
5-Fluoroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
作用机制
Target of Action
The primary targets of 5-Fluoroquinolin-6-ol are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, making them crucial for bacterial growth and survival .
Mode of Action
5-Fluoroquinolin-6-ol interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms complexes that block the movement of the DNA-replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The action of 5-Fluoroquinolin-6-ol affects the biochemical pathway of DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the process of DNA supercoiling and segregation, which are essential steps in DNA replication .
Pharmacokinetics
Fluoroquinolones, in general, are known for their good oral bioavailability and broad tissue distribution
Result of Action
The molecular effect of 5-Fluoroquinolin-6-ol’s action is the inhibition of bacterial DNA replication, leading to the cessation of bacterial growth . On a cellular level, this results in the death of bacterial cells, as DNA replication is essential for cell division and survival .
生化分析
Biochemical Properties
5-Fluoroquinolin-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division and growth, making 5-Fluoroquinolin-6-ol a potent antibacterial agent. Additionally, it interacts with other biomolecules, such as topoisomerases, further contributing to its antibacterial properties .
Cellular Effects
The effects of 5-Fluoroquinolin-6-ol on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, 5-Fluoroquinolin-6-ol inhibits DNA-gyrase, leading to the disruption of DNA replication and transcription . This results in the inhibition of bacterial growth and proliferation. In mammalian cells, it has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 5-Fluoroquinolin-6-ol exerts its effects through several mechanisms. It binds to the active site of bacterial DNA-gyrase, preventing the enzyme from catalyzing the supercoiling of DNA . This binding interaction is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme. Additionally, 5-Fluoroquinolin-6-ol can inhibit other enzymes, such as topoisomerases, by a similar mechanism . These interactions lead to the disruption of DNA replication and transcription, ultimately resulting in cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoroquinolin-6-ol have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . In in vitro studies, the long-term effects of 5-Fluoroquinolin-6-ol on cellular function have been investigated. It has been shown to cause persistent inhibition of bacterial growth, even after the removal of the compound .
Dosage Effects in Animal Models
The effects of 5-Fluoroquinolin-6-ol vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
5-Fluoroquinolin-6-ol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, resulting in the formation of metabolites that are excreted in the urine . These metabolic pathways are crucial for the detoxification and elimination of 5-Fluoroquinolin-6-ol from the body.
Transport and Distribution
Within cells and tissues, 5-Fluoroquinolin-6-ol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 5-Fluoroquinolin-6-ol is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with DNA and enzymes involved in DNA replication and transcription . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinolin-6-ol typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-hydroxyquinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the nucleophilic substitution of halogenated quinolines, where a fluorine atom replaces a halogen atom in the presence of a suitable nucleophile .
Industrial Production Methods: Industrial production of 5-Fluoroquinolin-6-ol may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity compounds .
化学反应分析
Types of Reactions: 5-Fluoroquinolin-6-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: Quinolin-6-one derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Aminoquinoline or thioquinoline derivatives.
相似化合物的比较
6-Fluoroquinoline: Another fluorinated quinoline with similar biological activities.
5,8-Difluoroquinoline: Contains two fluorine atoms, offering different reactivity and properties.
6-Methoxyquinoline: A methoxy-substituted quinoline with distinct chemical behavior.
Uniqueness: 5-Fluoroquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the hydroxyl group at the 6-position allows for unique interactions with biological targets and enhances its potential as a therapeutic agent .
属性
IUPAC Name |
5-fluoroquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPPCTGPUNCXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)
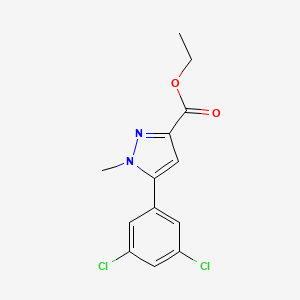
![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)
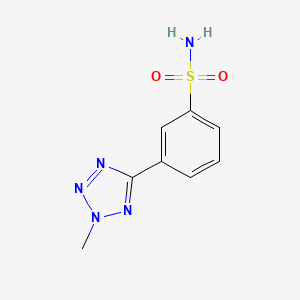
![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)
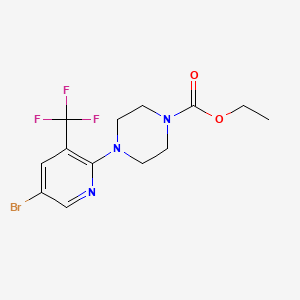
![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)
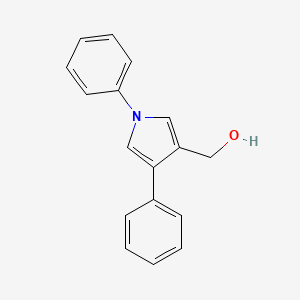
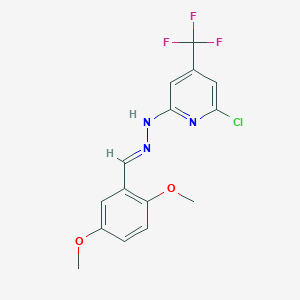

![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)
